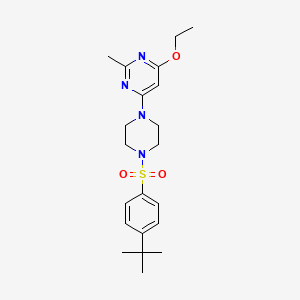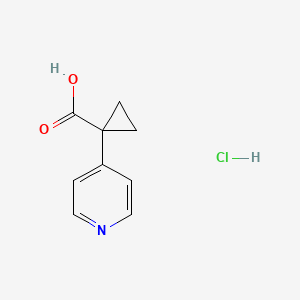
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a pyridin-4-yl group
科学的研究の応用
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction could produce pyridin-4-ylmethanol.
作用機序
The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring may confer rigidity and influence the compound’s binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-4-yl)cyclopropanecarboxylic acid
- 3-(Pyridin-4-yl)cyclopropanecarboxylic acid
- 4-(Pyridin-4-yl)cyclopropanecarboxylic acid
Uniqueness
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride is unique due to the specific positioning of the pyridine ring on the cyclopropane ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
特性
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1-2,5-6H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLSQMWICVRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2573651.png)
![1-Methyl-4-[[2-[[4-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2573652.png)
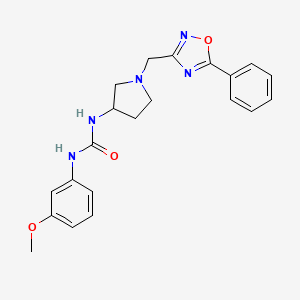
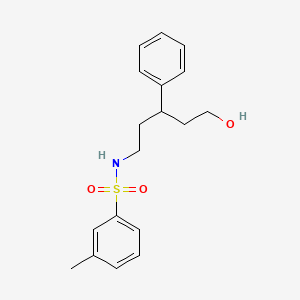
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2573658.png)
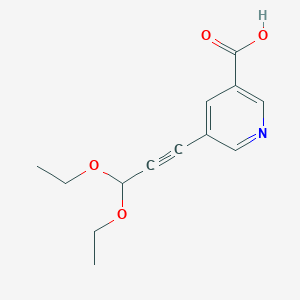
![N-(2-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2573662.png)


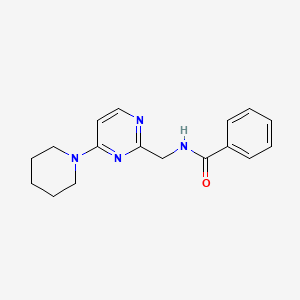
![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)
![3-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2573669.png)
![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2573670.png)
